N-benzyl-1-pyrrolidin-3-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-pyrrolidin-3-ylmethanamine is a compound that features a pyrrolidine ring, a benzyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-pyrrolidin-3-ylmethanamine typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
Pyrrolidine+Benzyl Chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-pyrrolidin-3-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-1-pyrrolidin-3-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-pyrrolidin-3-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring and benzyl group contribute to the compound’s binding affinity and selectivity towards its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(pyridin-3-yl)methanamine
- N-benzyl-1-(pyrrolidin-2-yl)methanamine
- N-benzyl-1-(pyrrolidin-4-yl)methanamine
Uniqueness
N-benzyl-1-pyrrolidin-3-ylmethanamine is unique due to the position of the pyrrolidine ring and the presence of the benzyl group This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N-benzyl-1-pyrrolidin-3-ylmethanamine |
InChI |
InChI=1S/C12H18N2/c1-2-4-11(5-3-1)8-14-10-12-6-7-13-9-12/h1-5,12-14H,6-10H2 |
InChI Key |
NMHQHNPNQWTQIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.